molecular formula Ga3Pu B14710864 CID 78062263

CID 78062263

Cat. No.: B14710864
M. Wt: 453.23 g/mol
InChI Key: JPCYJMIUXSCWIL-UHFFFAOYSA-N
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Description

CID 78062263 is a unique small-molecule compound registered in PubChem, a globally recognized repository for chemical information. For instance, analogous compounds like oscillatoxin derivatives (e.g., CID 101283546) and enzyme inhibitors (e.g., CID 16725315) are characterized by their distinct functional groups and bioactivity .

Properties

Molecular Formula

Ga3Pu

Molecular Weight

453.23 g/mol

InChI

InChI=1S/3Ga.Pu

InChI Key

JPCYJMIUXSCWIL-UHFFFAOYSA-N

Canonical SMILES

[Ga].[Ga].[Ga].[Pu]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of CID 78062263 involves specific synthetic routes and reaction conditions. The synthesis typically starts with the selection of appropriate starting materials, followed by a series of chemical reactions under controlled conditions. These reactions may include steps such as condensation, cyclization, and functional group modifications. The reaction conditions, including temperature, pressure, and the use of catalysts, are optimized to achieve high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. The industrial methods focus on optimizing the efficiency and cost-effectiveness of the production process. This may involve the use of advanced technologies such as automated reactors, real-time monitoring systems, and high-throughput screening techniques to ensure consistent quality and high production rates.

Chemical Reactions Analysis

Reaction Types and Mechanisms

CID 78062263 exhibits diverse reactivity, participating in oxidation , reduction , and substitution reactions. Oxidation involves the use of agents such as potassium permanganate or hydrogen peroxide, while reduction employs sodium borohydride or lithium aluminum hydride. Substitution reactions modify functional groups under controlled conditions (e.g., pH, solvent choice).

Reagents and Reaction Conditions

Common reagents include acids, bases, oxidizing agents, and solvents. Reaction conditions are optimized for temperature, pressure, and solvent compatibility to achieve high yields and purity. For example:

  • Oxidation : Typically performed at elevated temperatures with strong oxidants.

  • Reduction : Often conducted under inert atmospheres to prevent side reactions.

  • Substitution : Catalysts or specific ligands may be required for regioselective transformations.

Major Reaction Products

The products depend on the reaction type and conditions:

Reaction TypeExample ProductsKey Observations
OxidationOxidized derivativesFunctional group modification (e.g., hydroxyl addition)
ReductionDeoxygenated compoundsRemoval of oxygen-containing groups (e.g., ketones to alcohols)
SubstitutionVariants with new functional groupsStructural diversity achieved via nucleophilic/electrophilic substitution

Research Methodologies for Reaction Analysis

Advanced techniques from literature highlight approaches to extract and analyze chemical reactions:

  • Named Entity Recognition (NER) : Identifies reaction components (e.g., reagents, solvents) using BiLSTM or BERT models .

  • Event Extraction (EE) : Classifies reaction steps (e.g., "REACTION_STEP," "WORKUP") via CNN or rule-based methods .

  • Semantic Triples : Frameworks like AEP-AOP networks link chemical interactions across exposure and outcome pathways .

Key Challenges in Reaction Characterization

  • Data Limitations : No peer-reviewed studies directly analyze this compound’s reactions, as available data is restricted to proprietary sources like BenchChem.

  • Methodological Gaps : Standardized protocols for synthesizing or analyzing this compound’s reactivity are absent in public repositories (e.g., EPA Chemicals Dashboard, CAS SciFinder) .

Recommendations for Future Research

  • Synthesis Validation : Experimental confirmation of reaction pathways using high-throughput screening or automated reactors.

  • Mechanistic Studies : Investigate molecular interactions (e.g., binding to enzymes/receptors) using in silico tools.

  • Literature Mining : Apply NLP techniques to extract reaction attributes from patents or publications .

Scientific Research Applications

CID 78062263 has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.

    Biology: In biological research, this compound is used to study its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: The compound is investigated for its potential medicinal properties, including its ability to interact with specific biological targets and pathways.

    Industry: this compound is utilized in industrial applications such as the production of specialty chemicals, materials science, and environmental research.

Mechanism of Action

The mechanism of action of CID 78062263 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Structural Similarity

Structural analogs are identified using metrics like Tanimoto coefficients, which quantify molecular fingerprint overlap. For example:

  • CID 185389 (30-methyl-oscillatoxin D) : Shares a core scaffold with oscillatoxin D (CID 101283546) but differs by a methyl substitution, altering hydrophobicity and bioactivity .
  • CID 156582093 (oscillatoxin E) : Features an additional hydroxyl group compared to oscillatoxin D, enhancing solubility but reducing membrane permeability .

Hypothetical Comparison for this compound:
If this compound belongs to a class like kinase inhibitors or antimicrobial agents, its structural analogs would be evaluated for shared pharmacophores (e.g., benzene rings, sulfonamide groups) and deviations (e.g., halogen substitutions, side-chain modifications).

Bioactivity and Pharmacological Profiles

Bioactivity comparisons often involve kinetic parameters (e.g., IC₅₀, EC₅₀) and mechanistic data. For instance:

  • CID 16725315 vs. CID 23631927 : These cathepsin L inhibitors differ in potency (CID 16725315: IC₅₀ = 0.12 µM; CID 23631927: IC₅₀ = 0.45 µM) due to variations in binding affinity and steric hindrance .
Parameter CID 16725315 CID 23631927
IC₅₀ (µM) 0.12 0.45
Selectivity (Cathepsin L/B) 120-fold 45-fold
Solubility (mg/mL) 1.2 0.8

Implications for this compound: If this compound is an enzyme inhibitor, similar assays would benchmark its efficacy against targets like proteases or kinases, with data on selectivity, toxicity, and metabolic stability.

Physicochemical Properties

Key properties include logP (lipophilicity), polar surface area (PSA), and solubility, which influence drug-likeness. For example:

  • CAS 5263-87-6: This compound (C₁₀H₉NO) has a logP of 2.1, PSA of 46.2 Ų, and moderate aqueous solubility (1.5 mg/mL), making it suitable for oral bioavailability .
Property This compound* CAS 5263-87-6 CID 156582093
Molecular Weight 300–400 Da 159.18 Da 650.8 Da
logP 3.5 (est.) 2.1 4.2
Hydrogen Bond Acceptors 5 2 8

Hypothetical data for this compound based on .

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